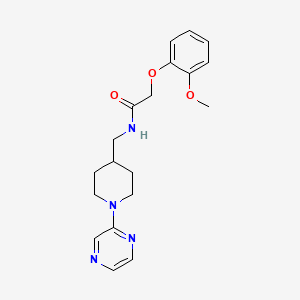

![molecular formula C18H21ClN6O2S B2399676 5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034552-14-0](/img/structure/B2399676.png)

5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Research has indicated that derivatives of triazolopyrazine, such as those related to the chemical structure , can be synthesized to possess significant antimicrobial and antifungal properties. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and shown to exhibit activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating their potential as broad-spectrum antimicrobial agents (Hassan, 2013).

Carbonic Anhydrase Inhibition

Compounds with the specified structure have been investigated for their inhibitory effects on human carbonic anhydrase isozymes. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor in the eye. Inhibitors of carbonic anhydrase have therapeutic potential in treating conditions like glaucoma, epilepsy, obesity, and cancer. One study demonstrated that sulfonamides incorporating aroylhydrazone, piperidinyl, and [1,2,4]triazolyl moieties exhibited low nanomolar activity against certain carbonic anhydrase isozymes, making them promising candidates for drug development (Alafeefy et al., 2015).

Anticancer Activity

Another area of application for derivatives of the specified chemical structure is in anticancer research. Certain synthesized compounds have shown the ability to inhibit the growth of various cancer cell lines at micromolar levels. This suggests the potential of these compounds to be developed into anticancer agents. For example, novel sulfonamide derivatives have been evaluated in vitro for their antitumor activity against the NCI-60 cell line panel, revealing promising candidates for further drug development (Sławiński et al., 2012).

Antioxidant and Enzyme Inhibition

Compounds structurally related to the specified molecule have also been explored for their antioxidant properties and ability to inhibit enzymes linked to neurodegenerative diseases. For example, benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their antioxidant activity and their potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease, as well as tyrosinase, an enzyme involved in pigmentation disorders (Lolak et al., 2020).

Propriétés

IUPAC Name |

5-chloro-2-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN6O2S/c1-12-3-4-14(19)11-16(12)28(26,27)23-15-5-8-24(9-6-15)17-18-22-21-13(2)25(18)10-7-20-17/h3-4,7,10-11,15,23H,5-6,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJDQNMVOKNATQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(CC2)C3=NC=CN4C3=NN=C4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyrazine-2-carboxamide](/img/structure/B2399596.png)

![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)

![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)

![3-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)

![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)

![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)

![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)